molecular formula C6H9NO4 B13301770 2-Formamido-4-oxopentanoic acid

2-Formamido-4-oxopentanoic acid

Cat. No.: B13301770
M. Wt: 159.14 g/mol
InChI Key: KLJYBGIJKYMCMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-4-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-oxopentanoic acid with formamide under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves continuous processes that utilize strong acid technology. The starting material, 4-oxopentanoic acid, is derived from the degradation of cellulose or starch. The process involves high pressures and temperatures, and the product is purified through extraction and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Formamido-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the formamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Formamido-4-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formamido-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various bioactive compounds. The formamido group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Oxopentanoic acid (Levulinic acid): A precursor to 2-Formamido-4-oxopentanoic acid, used in biofuel production and as a platform chemical.

    5-Aminolevulinic acid: Used in photodynamic therapy and as a precursor in heme synthesis.

    4-Methyl-2-oxopentanoic acid: An intermediate in the biosynthesis of branched-chain amino acids.

Uniqueness

This compound is unique due to its formamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies, particularly in the development of new pharmaceuticals and environmentally friendly materials .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

2-formamido-4-oxopentanoic acid

InChI

InChI=1S/C6H9NO4/c1-4(9)2-5(6(10)11)7-3-8/h3,5H,2H2,1H3,(H,7,8)(H,10,11)

InChI Key

KLJYBGIJKYMCMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(=O)O)NC=O

Origin of Product

United States

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